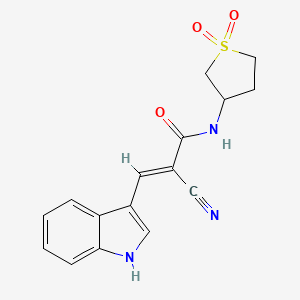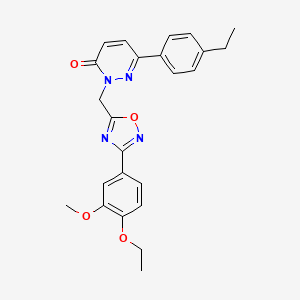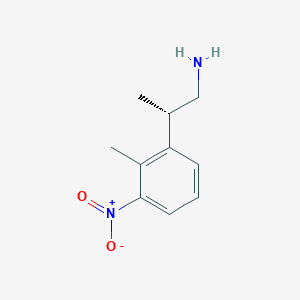
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that can exist in two different enantiomeric forms, and its synthesis method involves the use of specific reagents and conditions.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it can increase the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have effects on the central nervous system. It has been reported to increase alertness, attention, and cognitive performance, as well as improve mood and reduce fatigue. It has also been shown to have potential analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has several advantages for lab experiments, including its chiral nature and potential applications in medicinal chemistry. However, it also has limitations, including the need for specific reagents and conditions for synthesis and the lack of a full understanding of its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine. One direction is the further investigation of its potential applications in medicinal chemistry, including the development of new drug candidates. Another direction is the study of its mechanism of action and potential effects on other neurotransmitters and systems in the body. Additionally, the synthesis of new chiral ligands and catalysts using this compound as a starting material is another potential future direction.
Métodos De Síntesis
The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine involves the use of specific reagents and conditions. One of the most common methods involves the reduction of 2-nitroacetophenone with sodium borohydride in the presence of a chiral catalyst. The resulting product is then treated with methylamine to obtain this compound. Other methods of synthesis have also been reported in the literature, including the use of different reducing agents and chiral catalysts.
Aplicaciones Científicas De Investigación
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the synthesis of other chemical compounds, including chiral ligands and catalysts.
Propiedades
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYMGFSFPRTIV-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

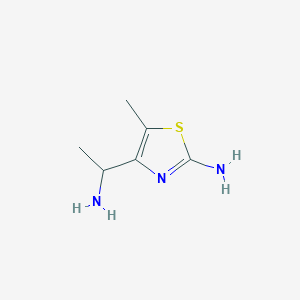
![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
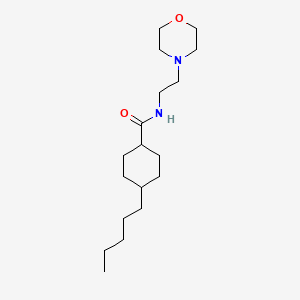
![(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2756203.png)
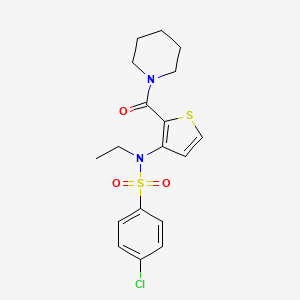
![N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756206.png)

![1-(3-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2756209.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B2756212.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-hydroxy-3-phenylbutanamide](/img/structure/B2756214.png)
